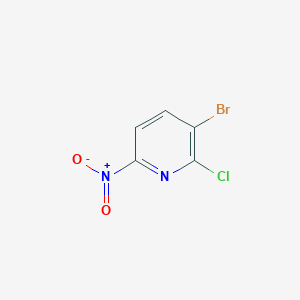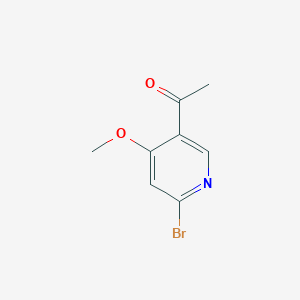
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, along with a chloro and fluoro substituent on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoropyridine.
Reaction with Trifluoroacetic Anhydride: The pyridine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. This reaction introduces the trifluoromethyl group to the ethanone moiety.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. Fluorinated pyridines are known to exhibit various pharmacological properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often have improved metabolic stability and bioavailability.
Industry: It is used in the development of agrochemicals and specialty chemicals. The presence of fluorine atoms can enhance the efficacy and environmental stability of these products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other fluorinated pyridine derivatives, such as:
4-Chloro-2-fluoropyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
4-Chloro-3-fluorobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C7H2ClF4NO |
|---|---|
Molecular Weight |
227.54 g/mol |
IUPAC Name |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-3-1-2-13-6(9)4(3)5(14)7(10,11)12/h1-2H |
InChI Key |
JFHPUANMFJUOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
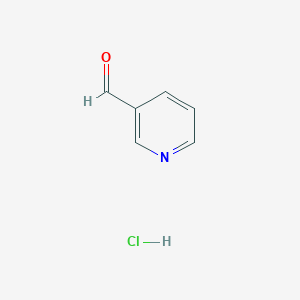
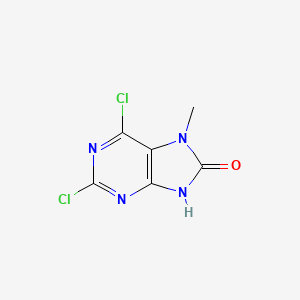
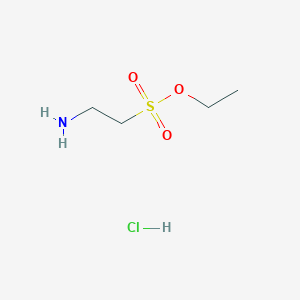



![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)


